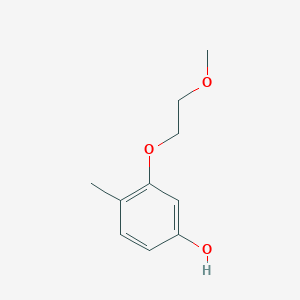

3-(2-Methoxyethoxy)-4-methylphenol

Description

3-(2-Methoxyethoxy)-4-methylphenol (CAS: 1395035-72-9) is a phenolic derivative characterized by a methoxyethoxy group at the 3-position and a methyl group at the 4-position of the aromatic ring. Its molecular formula is $ \text{C}{10}\text{H}{14}\text{O}{3} $, with a molar mass of 182.22 g/mol. This compound is commercially available at 95% purity, as noted in supplier catalogs . Structurally, the methoxyethoxy side chain ($-\text{OCH}2\text{CH}2\text{OCH}3$) enhances its solubility in polar organic solvents, while the methyl group contributes to steric effects and modulates electronic properties.

Properties

IUPAC Name |

3-(2-methoxyethoxy)-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAFOCBCCFILQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-4-methylphenol typically involves the reaction of 4-methylphenol (p-cresol) with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of p-cresol reacts with the methoxyethanol to form the desired product. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and using a strong acid such as sulfuric acid or hydrochloric acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroquinones.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroquinones and related compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyethoxy)-4-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant properties and its role in biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-4-methylphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-(2-Methoxyethoxy)-4-methylphenol with key analogs, focusing on substituent positions, molecular properties, and functional differences:

Key Observations :

- Positional isomerism : The placement of the methoxyethoxy group (3- vs. 4-position) significantly alters electronic distribution and steric hindrance, impacting reactivity and solubility.

- Functional group interplay: The methyl group in this compound enhances hydrophobicity compared to non-methylated analogs like 3-(2-Methoxyethoxy)phenol.

Notes

Purity considerations: Commercial samples of this compound (95% purity) may require further purification for sensitive applications, whereas analogs like 3-(2-Methoxyethoxy)phenol are available at 98% purity .

Handling precautions: While specific SDS data for this compound are absent, analogs with phenolic hydroxyl groups (e.g., ) suggest standard precautions for skin/eye protection and ventilation.

Research gaps: Detailed pharmacokinetic or toxicological studies for this compound are lacking, warranting further investigation.

Biological Activity

3-(2-Methoxyethoxy)-4-methylphenol, also known as a phenolic compound, is notable for its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industrial chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxyethoxy group attached to a methyl-substituted phenolic ring. This configuration contributes to its solubility and reactivity in biological systems. The molecular formula is , with a molecular weight of 196.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It functions by scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing further cellular damage. The phenolic hydroxyl group plays a vital role in this process by forming stable phenoxyl radicals upon oxidation.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further pharmacological development.

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against specific bacterial strains. This activity is thought to stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Antioxidant Activity Study : A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a higher radical scavenging ability compared to several other tested antioxidants .

- Anti-inflammatory Research : In a study published in the Journal of Medicinal Chemistry (2022), researchers explored the anti-inflammatory effects of phenolic compounds on lipopolysaccharide-induced inflammation in macrophages. They found that this compound significantly reduced the production of TNF-α and IL-6, highlighting its potential therapeutic benefits .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited the growth of both bacterial strains at concentrations lower than those required for other phenolic compounds.

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Effect | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Moderate | Low | Low |

| Gallic Acid | High | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.